molecular formula C180H275N53O56S B10822646 neuropeptide Y (2-36)

neuropeptide Y (2-36)

Cat. No.: B10822646
M. Wt: 4109 g/mol
InChI Key: KUMVUFICIDUBDZ-ZVYVYBDNSA-N
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Description

Neuropeptide Y (NPY) (2-36) is a truncated form of the full-length 36-amino-acid neuropeptide Y (NPY), which was first isolated from porcine brain tissue in 1982 . The full-length NPY (1-36) has the sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .

NPY (2-36) lacks the N-terminal tyrosine residue (Tyr¹) and is generated through enzymatic processing by aminopeptidase P . This truncation modifies receptor binding affinity and selectivity. NPY (2-36) retains significant homology (97.14%) across species (porcine, human, rat) and exhibits the following properties:

  • Molecular Weight: 4090.47 Da (porcine)
  • Receptor Affinities:
    • Y5 receptor: EC₅₀ = 1.2 nM
    • Y2 receptor: EC₅₀ = 1.6 nM
    • Y1 receptor: EC₅₀ = 3.4 nM
  • Functional Role: Increases food intake in rodent models, making it relevant to obesity research .

Properties

Molecular Formula

C180H275N53O56S

Molecular Weight

4109 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C180H275N53O56S/c1-15-88(7)140(170(282)223-120(76-132(183)242)160(272)215-115(70-87(5)6)163(275)229-141(89(8)16-2)171(283)230-142(94(13)236)172(284)212-108(32-23-64-198-180(191)192)148(260)210-110(52-55-131(182)241)153(265)208-107(31-22-63-197-179(189)190)151(263)225-125(176(288)289)74-98-42-50-103(240)51-43-98)228-164(276)118(73-97-40-48-102(239)49-41-97)218-159(271)119(75-99-81-193-85-200-99)219-150(262)106(30-21-62-196-178(187)188)209-156(268)114(69-86(3)4)214-145(257)91(10)202-165(277)126(83-234)227-158(270)117(72-96-38-46-101(238)47-39-96)217-157(269)116(71-95-36-44-100(237)45-37-95)216-149(261)105(29-20-61-195-177(185)186)206-143(255)90(9)201-147(259)112(58-68-290-14)211-161(273)122(79-138(251)252)221-154(266)111(54-57-136(247)248)207-144(256)92(11)203-168(280)129-34-25-65-231(129)173(285)93(12)204-155(267)121(78-137(249)250)220-152(264)109(53-56-135(245)246)205-134(244)82-199-167(279)128-33-24-66-232(128)175(287)124(77-133(184)243)224-162(274)123(80-139(253)254)222-169(281)130-35-26-67-233(130)174(286)113(27-17-18-59-181)213-166(278)127(84-235)226-146(258)104-28-19-60-194-104/h36-51,81,85-94,104-130,140-142,194,234-240H,15-35,52-80,82-84,181H2,1-14H3,(H2,182,241)(H2,183,242)(H2,184,243)(H,193,200)(H,199,279)(H,201,259)(H,202,277)(H,203,280)(H,204,267)(H,205,244)(H,206,255)(H,207,256)(H,208,265)(H,209,268)(H,210,260)(H,211,273)(H,212,284)(H,213,278)(H,214,257)(H,215,272)(H,216,261)(H,217,269)(H,218,271)(H,219,262)(H,220,264)(H,221,266)(H,222,281)(H,223,282)(H,224,274)(H,225,263)(H,226,258)(H,227,270)(H,228,276)(H,229,275)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,288,289)(H4,185,186,195)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)/t88-,89-,90-,91-,92-,93-,94+,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1

InChI Key

KUMVUFICIDUBDZ-ZVYVYBDNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9

Origin of Product

United States

Preparation Methods

NPY-(2-36) can be synthesized through chemical methods. The exact synthetic routes and reaction conditions may vary, but generally, solid-phase peptide synthesis (SPPS) is employed. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Enzymatic Cleavage Reactions

NPY2-36 is primarily formed through proteolytic cleavage of NPY1-36 or NPY3-36 by specific enzymes. Key reactions include:

Enzyme Substrate Product Catalytic Mechanism Source
Dipeptidyl peptidase IV NPY1-36NPY3-36N-terminal cleavage (removes Tyr1-Tyr2)
Aminopeptidase P NPY3-36NPY2-36N-terminal cleavage (removes Tyr3)
Kallikrein NPY3-36NPY3-35C-terminal cleavage (removes Arg35)

Kinetic studies reveal that NPY1-36 is rapidly cleaved into NPY3-36 (primary product), followed by NPY3-35 and NPY2-36 . Kallikrein further converts NPY3-36 into NPY3-35, which lacks receptor-binding activity .

Receptor Binding and Signaling

NPY2-36 exhibits distinct binding profiles for NPY receptor subtypes:

Receptor Binding Affinity (Ki) Key Observations Source
Y1 3.69 nmolNon-selective binding; requires N-terminal residues for activation
Y2 3.08 nmolHigh affinity; C-terminal region sufficient for activation

Mechanism of Y2 Receptor Activation

Structural studies reveal that Y2 receptors bind NPY2-36 via its C-terminal region (residues 32–36), which adopts a PP-fold conformation . Unlike Y1 receptors, Y2 lacks an N-terminal sub-pocket, making it tolerant to truncation . This explains why NPY2-36 retains high affinity for Y2 but not Y1 .

Functional Implications

  • Y2 Activation : NPY2-36 inhibits neurotransmitter release via presynaptic Y2 receptors, modulating synaptic plasticity and feeding behavior .

  • Y1 Inactivity : The absence of N-terminal residues (Tyr1-Tyr2) prevents Y1 activation, as these residues are critical for binding .

Metabolic Stability and Degradation

NPY2-36 undergoes further cleavage in vivo, primarily via:

  • Kallikrein : Converts NPY3-36 → NPY3-35 (inactive) .

  • Aminopeptidase P : Converts NPY3-36 → NPY2-36 .

  • Dipeptidyl peptidase IV : Converts NPY1-36 → NPY3-36 .

Metabolite Activity Receptor Binding Source
NPY3-35InactiveNo binding to Y1/Y2/Y5 receptors
NPY2-36Active at Y2High Y2 affinity

Structural Basis of Receptor Selectivity

Cryo-EM studies of Y2 receptor complexes with NPY2-36 reveal:

  • Binding Pocket : The C-terminal region (residues 32–36) interacts with a hydrophobic pocket in Y2, stabilized by residues like Glu5.27 and Asp6.59 .

  • N-Terminal Tolerance : Y2 lacks the sub-pocket present in Y1 (formed by residues like E182, D200, and F286), enabling binding of truncated ligands .

Pharmacological Implications

  • Anorectic Effects : NPY2-36 acts as a Y2 agonist, reducing food intake by inhibiting hypothalamic neurotransmitter release .

  • Therapeutic Potential : Stabilized NPY2-36 analogs may serve as selective Y2 agonists for treating obesity or anxiety disorders .

Scientific Research Applications

    Biology and Physiology: NPY-(2-36) is implicated in appetite regulation, stress response, and cardiovascular function.

    Neurobiology: NPY modulates neuronal activity, affecting anxiety, memory, and circadian rhythms.

    Medicine: Potential therapeutic applications include obesity management, anxiety disorders, and cardiovascular diseases.

Mechanism of Action

NPY-(2-36) acts through specific G protein-coupled receptors (GPCRs), including Y1, Y2, and Y5 receptors. It exerts its effects by binding to these receptors, leading to downstream signaling pathways. For example, Y1 receptor activation influences food intake and stress responses .

Comparison with Similar Compounds

Comparison with Structural Analogs of NPY

NPY undergoes proteolytic cleavage to generate multiple fragments with distinct receptor interactions. Key analogs include:

Table 1: Comparison of NPY Fragments

Compound Structure Type Target Receptors Key Affinities/EC₅₀ Functional Role Source Species Reference
NPY (1-36) Full-length peptide Y1, Y2, Y4, Y5 High Y1 affinity Regulates appetite, anxiety, blood pressure Porcine, Human
NPY (2-36) Truncated peptide Y1, Y2, Y5 Y1: Ki = 3.69 nM
Y2: Ki = 3.08 nM
Modulates feeding behavior, partial Y1/Y2 agonism Porcine, Human
NPY (3-36) Truncated peptide Y2, Y5 Y2-selective agonist Reduces Y1 activity; appetite suppression Human, Porcine
NPY (13-36) Truncated peptide Y2 Y2 agonist Inhibits neurotransmitter release Human, Rat
NPY (22-36) Truncated peptide Unknown Not characterized Limited functional data Human, Rat
Key Findings:

Receptor Selectivity :

  • NPY (2-36) retains partial Y1 receptor affinity but shows reduced potency compared to NPY (1-36) .
  • NPY (3-36) and (13-36) are Y2-selective agonists, highlighting how N-terminal truncation shifts receptor preference .
  • NPY (2-36) exhibits balanced Y1/Y2/Y5 activity, making it unique among fragments .

Species-Specific Variations :

  • Porcine NPY (2-36) shares 97.14% sequence identity with human and rat variants, suggesting conserved biological roles .

Comparison with Non-Peptide NPY Receptor Ligands

Non-peptide compounds targeting NPY receptors offer advantages in stability and pharmacokinetics. Key examples include:

Table 2: Non-Peptide NPY Receptor Ligands

Compound Structure Type Target Receptor Key Features Reference
BIBP 3226 Non-peptide Y1 antagonist High selectivity; Ki = 3.6 nM
BIIE0246 Non-peptide Y2 antagonist Orally bioavailable; IC₅₀ = 7.3 nM
BIBO3304 Non-peptide Y1 antagonist Higher affinity than BIBP 3226 (Ki = 1.2 nM)
Ntncb hydrochloride Non-peptide Y5 antagonist Selective Y5 inhibition; no off-target effects
Key Findings:

Pharmacokinetic Advantages: Non-peptide ligands (e.g., BIBP 3226) exhibit superior stability and oral bioavailability compared to peptide-based NPY fragments . Peptide fragments like NPY (2-36) have shorter half-lives but retain endogenous signaling precision .

Therapeutic Potential: Y1 antagonists (e.g., BIBO3304) are explored for obesity and anxiety . Y5 antagonists (e.g., Ntncb hydrochloride) may regulate hyperphagia .

Outstanding Questions :

  • How do post-translational modifications of NPY fragments affect receptor binding in vivo?
  • Can hybrid molecules combining peptide and non-peptide structures enhance therapeutic efficacy?

Q & A

Q. What experimental methods are most reliable for quantifying neuropeptide Y (2-36) concentrations in biological samples?

To measure NPY (2-36), researchers commonly use enzyme-linked immunosorbent assays (ELISA) with antibodies specific to the truncated fragment. However, cross-reactivity with full-length NPY (1-36) must be minimized by validating antibody specificity via Western blot or competitive binding assays . For higher precision, mass spectrometry (LC-MS/MS) with isotopic labeling is recommended to distinguish NPY (2-36) from other isoforms, particularly in plasma or cerebrospinal fluid .

Q. How does NPY (2-36) differ functionally from the full-length NPY (1-36) in receptor binding?

NPY (2-36) lacks the N-terminal tyrosine residue, which reduces affinity for Y1 receptors but retains partial agonism at Y2 and Y5 receptors. Methodologically, competitive radioligand binding assays using HEK293 cells transfected with Y1/Y2/Y5 receptors can quantify binding kinetics (e.g., IC₅₀ values). Pair this with calcium flux assays to assess downstream signaling efficiency .

Q. What animal models are optimal for studying NPY (2-36)’s role in appetite regulation?

Y2 receptor knockout mice are critical for isolating NPY (2-36)’s effects, as Y2 is its primary target. Use chronic intracerebroventricular (ICV) infusion in rodents to mimic physiological release, paired with behavioral assays (e.g., food intake monitoring) and hypothalamic tissue analysis for neuropeptide expression profiling .

Advanced Research Questions

Q. How can conflicting data on NPY (2-36)’s role in anxiety-like behaviors be resolved?

Discrepancies often arise from variability in administration routes (e.g., systemic vs. localized ICV) and dosage regimes . A meta-analysis of existing studies should stratify results by methodology, followed by optogenetic silencing of NPYergic neurons in specific brain regions (e.g., amygdala) to isolate NPY (2-36)’s effects. Use multivariate regression to control for confounding factors like stress hormone levels .

Q. What strategies mitigate NPY (2-36) degradation in longitudinal in vivo studies?

To enhance stability, employ protease inhibitors (e.g., aprotinin) in perfusion buffers and use slow-release osmotic pumps for sustained delivery. Validate degradation rates via HPLC peptide mapping at multiple time points. For genetic models, CRISPR-Cas9 knock-in of protease-resistant NPY (2-36) variants can bypass enzymatic cleavage .

Q. How do post-translational modifications (PTMs) of NPY (2-36) influence its receptor selectivity?

Phosphorylation or glycosylation at residues like Serine-15 may alter receptor binding. Use mutagenesis screens to generate PTM-mimetic variants and test affinity via surface plasmon resonance (SPR) . Pair with cryo-EM to visualize structural changes in receptor-ligand complexes .

Q. What computational models predict NPY (2-36) interactions with non-canonical receptors?

Molecular dynamics simulations (e.g., GROMACS) can map NPY (2-36)’s conformational flexibility and docking potential with orphan GPCRs like GPR18. Validate predictions with BRET/FRET-based assays measuring receptor activation in vitro .

Data Contradiction and Synthesis

Q. How should researchers address inconsistencies in NPY (2-36)’s reported effects on cardiovascular function?

Contradictions may stem from species-specific receptor expression (e.g., rat vs. human Y2). Conduct cross-species comparative studies using isolated aortic rings and measure vasoconstrictive responses. Apply Bayesian meta-analysis to quantify heterogeneity across studies and identify moderators (e.g., age, sex) .

Q. What experimental controls are essential when comparing NPY (2-36) to other NPY fragments?

Include full-length NPY (1-36) and NPY (3-36) as controls in binding/functional assays. Use knockdown models (e.g., siRNA targeting NPY) to confirm fragment-specific effects. Normalize data to endogenous NPY levels via qPCR or immunohistochemistry .

Methodological Recommendations

  • Study Design : Use block randomization in animal cohorts to control for circadian variations in NPY release .
  • Data Analysis : Apply principal component analysis (PCA) to multivariate datasets (e.g., gene expression + behavioral outcomes) to identify NPY (2-36)-specific pathways .
  • Ethical Compliance : Adhere to NIH guidelines for peptide administration in preclinical models, including dose justification and endpoint criteria .

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